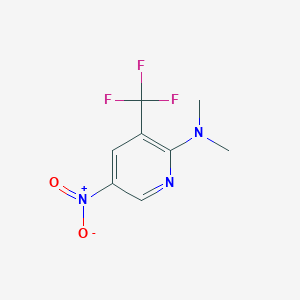

N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine

説明

科学的研究の応用

Synthesis and Chemical Properties

- N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine has been studied in the context of synthesizing highly functionalized pyrazolo[3,4-b]pyridines, where it acts as a precursor. This involves one-pot operations creating multiple bonds and forming six-membered rings, indicating its utility in complex chemical synthesis (Gunasekaran, Prasanna, & Perumal, 2014).

- It's been used in light-promoted N,N-dimethylation reactions catalyzed by Pd/TiO2 at room temperature. This process highlights its role in generating a range of N,N-dimethyl amines, showcasing its versatility in chemical transformations (Zhang, Zhang, Deng, & Shi, 2015).

Applications in Organic Chemistry

- In organic chemistry, it has been involved in the formation of aminals via Pummerer rearrangement, a unique reaction pathway demonstrating its reactivity and potential for creating novel organic compounds (Rakhit, Georges, & Bagli, 1979).

- Its reactivity in 1,3-dipolar cycloaddition reactions has been explored, particularly for the synthesis of tetrazolinones and substituted amines. This underscores its significance in synthesizing heterocyclic compounds, a crucial aspect in medicinal chemistry (Holt & Fiksdahl, 2007).

Catalysis and Complex Formation

- Studies have included its use in ruthenium nitrosyl complexes, highlighting its role in forming nitrogen-rich ligands. Such complexes are significant in photorelease and scavenging of nitric oxide, indicating potential biomedical applications (Giri, Kumbhakar, Selvan, Muley, & Maji, 2020).

Other Notable Uses

- It has been part of synthesis studies focusing on Schiff bases derived from 2-aminopyridine, indicating its utility in the synthesis of compounds with potential biological activity (Dueke-Eze, Fasina, & Idika, 2011).

- The compound has also been used in the synthesis of fluorinated ortho-linked polyamides, demonstrating its application in the development of novel polymeric materials with specific properties like low refractive indices and high thermal stability (Shockravi, Javadi, & Abouzari‐Lotf, 2011).

将来の方向性

Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

特性

IUPAC Name |

N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2/c1-13(2)7-6(8(9,10)11)3-5(4-12-7)14(15)16/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDOYGOANMFTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324837 | |

| Record name | N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727524 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine | |

CAS RN |

813425-49-9 | |

| Record name | N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2356831.png)

![2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B2356833.png)

![2-[2-(4-benzylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2356835.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2356836.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B2356838.png)

![N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356841.png)

![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2356842.png)

![N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2356843.png)